molecular formula C11H15FO3S B8030343 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

Cat. No.: B8030343
M. Wt: 246.30 g/mol
InChI Key: BTNMXAOPBLUZFA-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is an organic compound that features a fluorinated aromatic ring and a methanesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate typically involves the reaction of 2-(2-fluorophenyl)-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(2-Fluorophenyl)-2-methylpropanol+Methanesulfonyl chloride2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate+HCl\text{2-(2-Fluorophenyl)-2-methylpropanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2-Fluorophenyl)-2-methylpropanol+Methanesulfonyl chloride→2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The aromatic ring can undergo reduction reactions under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.

    Reduction: Reduced aromatic compounds.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group This makes it a suitable candidate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-2-methylpropanol: The alcohol precursor to the methanesulfonate ester.

    2-(2-Fluorophenyl)-2-methylpropyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.

Uniqueness

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is unique due to the combination of the fluorinated aromatic ring and the methanesulfonate ester group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[2-(2-fluorophenyl)-2-methylpropyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3S/c1-11(2,8-15-16(3,13)14)9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNMXAOPBLUZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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